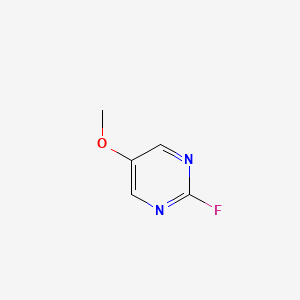![molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1](/img/structure/B6166835.png)
2,4,6-trichloropyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, has been a subject of research. Various methods for the synthesis of pyrimidines are described in the literature . For instance, one process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of 2,4,6-trichloropyrido[3,4-d]pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 183.423 Da .Chemical Reactions Analysis
Pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, can undergo various chemical reactions. For instance, sequential nucleophilic substitutions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine have been investigated for the rational synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-trichloropyrido[3,4-d]pyrimidine include a molecular weight of 183.423 Da and a monoisotopic mass of 181.920532 Da .科学的研究の応用
Nonlinear Optical Materials
Substituted pyrimidines, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, have been studied for their potential use as nonlinear optical materials. These materials are important for various applications such as optical switching and modulation due to their ability to change their refractive index in response to an applied electric field .
Organic Electronics
Pyrimidine derivatives are also being explored for their applications in organic electronics. They can be used in the development of sensors and other electronic materials due to their favorable electronic properties .
Anticancer Activity
Some pyrimidine derivatives have shown efficacy against various cancerous cell lines, suggesting that 2,4,6-trichloropyrido[3,4-d]pyrimidine could potentially be evaluated for anticancer activities as well .
Pharmacological Effects
Pyrimidine compounds display a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. These properties make them valuable in pharmaceutical research and drug development .
Chemical Synthesis
2,4,6-Trichloropyrido[3,4-d]pyrimidine is used as a chemical intermediate in the synthesis of more complex molecules. Its trichloro groups make it a reactive compound suitable for various chemical transformations .
Structural Elucidation
This compound is also used in structural elucidation studies where its NMR spectroscopic data is valuable for determining the structure of more complex molecules .
作用機序
Target of Action
The primary target of 2,4,6-Trichloropyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
2,4,6-Trichloropyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 by 2,4,6-Trichloropyrido[3,4-d]pyrimidine affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The primary result of 2,4,6-Trichloropyrido[3,4-d]pyrimidine’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing the cells from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Safety and Hazards
While specific safety and hazard information for 2,4,6-trichloropyrido[3,4-d]pyrimidine is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
Research on pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, continues to be a promising area in medicinal chemistry. These compounds have shown a broad spectrum of biological activities, and future research may focus on developing new pyrimidines as anti-inflammatory agents or as protein kinase inhibitors for cancer treatment .
特性
IUPAC Name |
2,4,6-trichloropyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOEVRFKDKTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyrido[3,4-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


